6-Acrylamido-beta-cyclodextrin

Descripción general

Descripción

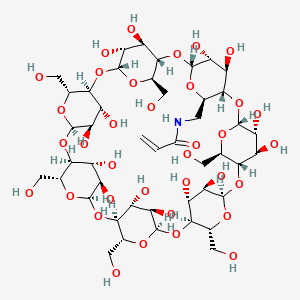

6-Acrylamido-beta-cyclodextrin is a modified cyclodextrin derivative where an acrylamide group is attached to the sixth position of the beta-cyclodextrin molecule. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. Beta-cyclodextrin, in particular, consists of seven glucose units forming a toroidal structure. The modification with an acrylamide group enhances its utility in various applications, particularly in polymer chemistry and drug delivery systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acrylamido-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 6-Acrylamido-beta-cyclodextrin undergoes various chemical reactions, including:

Polymerization: It can participate in free-radical polymerization reactions to form hydrogels and other polymeric materials.

Substitution Reactions: The acrylamide group can undergo nucleophilic substitution reactions.

Cross-linking Reactions: It can form cross-linked networks with other monomers or polymers.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Substitution: Nucleophiles such as amines or thiols can react with the acrylamide group under mild conditions.

Cross-linking: Cross-linkers like N,N’-methylenebisacrylamide are used in the presence of catalysts.

Major Products:

Hydrogels: Formed through polymerization and cross-linking reactions.

Functionalized Cyclodextrins: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

6-Acrylamido-beta-cyclodextrin has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.

Biology: Employed in the development of drug delivery systems due to its ability to form inclusion complexes with various drugs.

Medicine: Utilized in controlled drug release formulations and as a carrier for therapeutic agents.

Industry: Applied in the production of advanced materials, including responsive hydrogels and nanocomposites.

Mecanismo De Acción

The mechanism of action of 6-Acrylamido-beta-cyclodextrin primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin can encapsulate hydrophobic drugs or other molecules, enhancing their solubility and stability. The acrylamide group allows for further functionalization and cross-linking, enabling the formation of polymeric networks that can respond to environmental stimuli such as pH or temperature .

Comparación Con Compuestos Similares

- 6-Monoacryloyl-beta-cyclodextrin

- 6-Mono(2-hydroxyethyl)amino-beta-cyclodextrin

- 6-Mono(3-aminopropyl)amino-beta-cyclodextrin

Comparison: 6-Acrylamido-beta-cyclodextrin is unique due to the presence of the acrylamide group, which provides additional reactivity and functionality compared to other similar compounds. This modification allows for the formation of more stable and responsive polymeric materials, making it particularly valuable in applications requiring precise control over material properties .

Actividad Biológica

6-Acrylamido-beta-cyclodextrin (6-Ac-β-CD) is a modified derivative of beta-cyclodextrin, featuring an acrylamide functional group at the 6-position. This modification enhances its reactivity and potential applications, particularly in drug delivery systems. This article delves into the biological activity of 6-Ac-β-CD, highlighting its properties, mechanisms of action, and relevant case studies.

Inclusion Complex Formation

6-Ac-β-CD has a hydrophobic cavity that allows it to form inclusion complexes with various guest molecules. This property significantly alters the solubility, stability, and bioavailability of poorly soluble drugs, which is crucial for enhancing therapeutic efficacy. The ability to encapsulate hydrophobic compounds makes 6-Ac-β-CD particularly valuable in pharmaceutical applications.

Low Cytotoxicity

Research indicates that 6-Ac-β-CD exhibits low cytotoxicity, making it a promising candidate for biomedical applications such as targeted drug delivery and controlled release formulations. Its biocompatibility is essential for ensuring safety in therapeutic contexts.

Polymerization Potential

The acrylamide group in 6-Ac-β-CD enables it to participate in free-radical polymerization. This capability allows for the formation of hydrogels or cross-linked networks, which can be utilized in various applications including drug delivery systems and tissue engineering.

Drug Delivery Applications

-

Enhanced Solubility of Rosuvastatin

A study focused on the development of a beta-cyclodextrin/polyvinylpyrrolidone system demonstrated that complexation with cyclodextrins significantly increased the solubility of rosuvastatin (RST), a poorly soluble drug. The study highlighted that the incorporation of 6-Ac-β-CD could enhance RST's bioavailability, making it more effective for treating conditions like hyperlipidemia . -

Gastroprotective Effects

Another research explored the gastroprotective effects of inclusion complexes formed between beta-cyclodextrin and various natural extracts. It was found that these complexes significantly reduced gastric lesions in animal models, indicating potential applications in gastrointestinal therapies . -

Antitumor Activity Enhancement

The complexation of bioactive compounds with cyclodextrins has been shown to improve their antitumor activities. For instance, studies on camptothecin and luotonin A demonstrated enhanced stability and cytotoxic effects against cancer cell lines when complexed with beta-cyclodextrin derivatives .

Comparative Analysis with Other Cyclodextrins

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Beta-Cyclodextrin | Native Cyclodextrin | Natural oligosaccharide with no modifications |

| Hydroxypropyl-beta-cyclodextrin | Modified Cyclodextrin | Increased solubility due to hydroxypropyl groups |

| 2-Hydroxyethyl methacrylate β-cyclodextrin | Modified Cyclodextrin | Incorporates methacrylate for polymerization potential |

| Amino-beta-cyclodextrin | Modified Cyclodextrin | Contains amino groups for enhanced reactivity |

The unique structural characteristics of 6-Ac-β-CD allow it to balance hydrophilicity and reactivity effectively, making it suitable for diverse applications requiring both solubility enhancement and chemical modification capabilities.

Propiedades

IUPAC Name |

N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSCYSGPHJCJH-MKWHQSKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.